"5-(N,N-Dibenzylglycyl)salicylamide" chemical properties and structure
"5-(N,N-Dibenzylglycyl)salicylamide" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(N,N-Dibenzylglycyl)salicylamide is a chemical compound primarily recognized as a key intermediate in the synthesis of the beta-blocker Labetalol.[1][2] This guide provides a comprehensive overview of its chemical properties, structural information, and known synthesis protocols. Due to the limited availability of public data, this document focuses on foundational knowledge and established synthetic routes. Further experimental research is required to fully elucidate its spectral characteristics and potential biological activities.
Chemical Structure and Properties
5-(N,N-Dibenzylglycyl)salicylamide possesses a molecular structure characterized by a salicylamide core functionalized with a dibenzylglycyl group at the 5th position.
Chemical Structure:
Figure 1: Chemical structure of 5-(N,N-Dibenzylglycyl)salicylamide.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are estimates and may vary based on experimental conditions.
| Property | Value | Source |
| CAS Number | 30566-92-8 | [3][4] |
| Molecular Formula | C₂₃H₂₂N₂O₃ | [3][5] |
| Molecular Weight | 374.43 g/mol | [3][5] |
| Appearance | Light beige or white powder | [3][6] |
| Melting Point | 168 °C | [3] |
| Boiling Point | 503.44°C (rough estimate) | |
| Density | 1.2085 (rough estimate) | |
| pKa | 6.27 ± 0.20 (Predicted) | |
| Solubility | Soluble in ethyl acetate and methanol. | [6] |
Spectral Data
Synthesis Protocols
The primary synthesis route for 5-(N,N-Dibenzylglycyl)salicylamide involves the reaction of 5-(bromoacetyl)salicylamide with dibenzylamine.
Synthesis Workflow
Figure 2: General workflow for the synthesis of 5-(N,N-Dibenzylglycyl)salicylamide.
Detailed Experimental Protocol
The following protocol is based on established synthesis methods.[7]
Materials:
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5-Bromoacetyl salicylamide (515 g)
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Dibenzylamine (750 g)
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Ethyl methyl ketone (3.0 L)
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Ethyl acetate (5 L)
Procedure:
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A solution of dibenzylamine (750 g) in ethyl methyl ketone (3.0 L) is prepared in a suitable reaction vessel.
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5-Bromoacetyl salicylamide (515 g) is added to the stirred solution.
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The mixture is heated to reflux and maintained at this temperature for one hour.
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After the reflux period, the mixture is cooled, and the precipitated dibenzylamine hydrobromide is removed by filtration and subsequently dried.
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The filtrate is allowed to cool further, which induces the crystallization of the crude product.
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The crude product is collected by filtration and dried.
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For purification, the crude solid is recrystallized from ethyl acetate (5 L).
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The resulting purified 5-(N,N-Dibenzylglycyl)salicylamide is obtained as an off-white solid (336 g).
A Chinese patent suggests an alternative method where the reaction is carried out in a solvent system of a carbinol and water at a temperature not exceeding 40°C.[8] This method is reported to offer high product yield and purity, making it suitable for industrial-scale production.[8]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or mechanism of action of 5-(N,N-Dibenzylglycyl)salicylamide itself. Its primary known role is as a precursor in the synthesis of Labetalol, a drug with adrenergic antagonist properties.
The broader class of salicylamides is known to exhibit a wide range of biological activities. However, the specific contributions of the dibenzylglycyl moiety to the overall pharmacological profile of this particular derivative have not been elucidated.
Applications and Future Research
The principal application of 5-(N,N-Dibenzylglycyl)salicylamide is as a critical intermediate in the pharmaceutical manufacturing of Labetalol.[1][2]
Future research should focus on:
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Comprehensive Spectral Analysis: Detailed NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry to provide a complete characterization profile.
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Biological Screening: Evaluation of its potential pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, or anticancer effects, given the diverse activities of other salicylamide derivatives.
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Mechanism of Action Studies: If any biological activity is identified, further studies to determine its molecular targets and signaling pathways would be warranted.
Conclusion
5-(N,N-Dibenzylglycyl)salicylamide is a well-defined chemical intermediate with established synthesis protocols. While its physicochemical properties are partially characterized, a significant gap exists in the public domain regarding its detailed spectral data and potential biological activities beyond its role as a precursor to Labetalol. This guide provides a foundational understanding of the compound and highlights key areas for future scientific investigation.
References
- 1. CN101560171A - Method for preparing 5-(N,N-dibenzylglycyl) salicylamide - Google Patents [patents.google.com]
- 2. 5-(N,N-Dibenzylglycyl)salicylamide | 30566-92-8 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 5-(N,n-dibenzylglycyl)salicylamide | CAS 30566-92-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5-(N,N-Dibenzylglycyl)-salicylamide | CymitQuimica [cymitquimica.com]
- 6. cphi-online.com [cphi-online.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687) [hmdb.ca]
